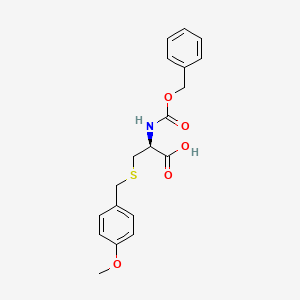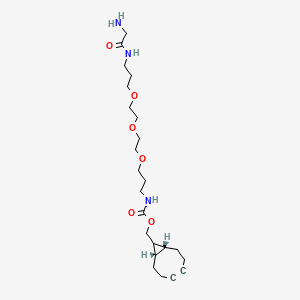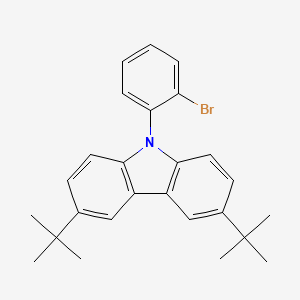
9-(2-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound is characterized by the presence of a bromophenyl group and two tert-butyl groups attached to the carbazole core, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole typically involves the bromination of 9-phenyl-3,6-di-tert-butylcarbazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like chloroform or dichloromethane. The reaction conditions are usually mild, with the reaction temperature maintained at room temperature or slightly elevated to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromophenyl group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organolithium reagents in dry tetrahydrofuran (THF).
Major Products:
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
科学研究应用
9-(2-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 9-(2-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in halogen bonding, while the carbazole core can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and DNA intercalation.
相似化合物的比较
9-Phenylcarbazole: Lacks the bromine and tert-butyl groups, resulting in different reactivity and applications.
3,6-Di-tert-butylcarbazole:
9-(2-Chlorophenyl)-3,6-di-tert-butyl-9H-carbazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: The presence of both the bromophenyl and tert-butyl groups in 9-(2-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole imparts unique chemical properties, such as enhanced stability and specific reactivity patterns. These features make it a valuable compound in various research and industrial applications.
属性
分子式 |
C26H28BrN |
|---|---|
分子量 |
434.4 g/mol |
IUPAC 名称 |
9-(2-bromophenyl)-3,6-ditert-butylcarbazole |
InChI |
InChI=1S/C26H28BrN/c1-25(2,3)17-11-13-22-19(15-17)20-16-18(26(4,5)6)12-14-23(20)28(22)24-10-8-7-9-21(24)27/h7-16H,1-6H3 |
InChI 键 |
HLJTVCRUWAFUSQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=CC=C4Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


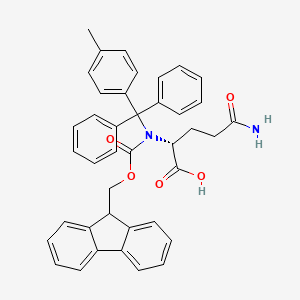
![(2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol](/img/structure/B11828571.png)

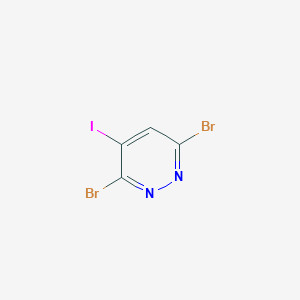
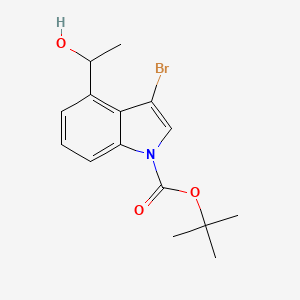
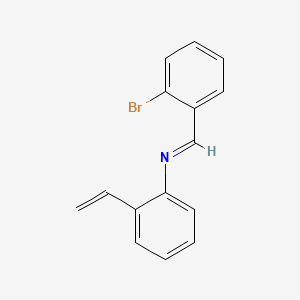
![6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B11828600.png)
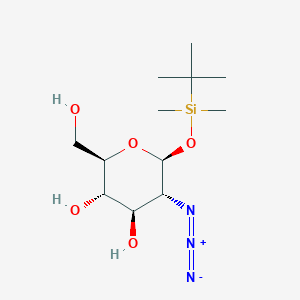

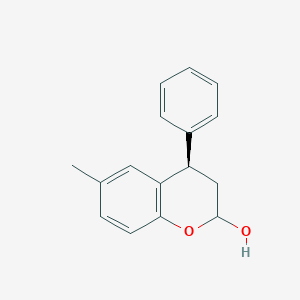
![(R)-4-Amino-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B11828628.png)
![2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium;chloride](/img/structure/B11828636.png)
